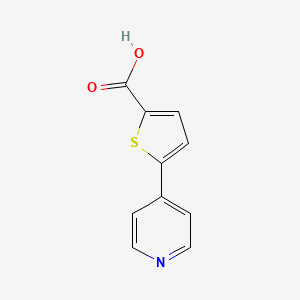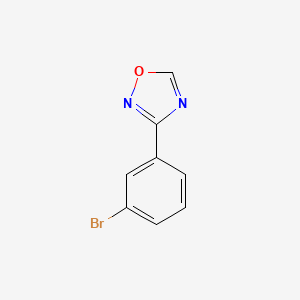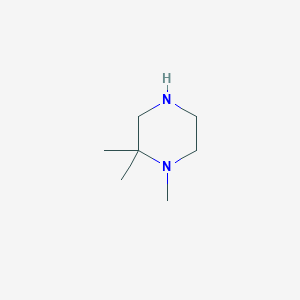
2-(Isopropylsulfonyl)ethanamine
Vue d'ensemble
Description
2-(Isopropylsulfonyl)ethanamine (also known as IPEA) is an organic compound with a molecular formula of CH3CH2CH(SO2CH3)NH2. It is an amine derivative of isopropylsulfonate, and it has been used as a reagent in various organic synthesis processes. IPEA has been studied for its potential in a wide range of applications, including medicinal chemistry and biochemistry.
Applications De Recherche Scientifique
Chemical Synthesis and Transformations
- The synthesis and transformations of structurally related compounds involve reactions with aromatic aldehydes and ketones, leading to secondary amines and amides, which may inform the synthesis and application of "2-(Isopropylsulfonyl)ethanamine" in developing new chemical entities or materials (Arutyunyan et al., 2017).
Biological Activities and Applications
- Studies on the binding, nuclease activity, and cytotoxicity of Cu(II) complexes offer insights into the interactions between metal ions and organic ligands, potentially guiding the application of "this compound" in biological systems for therapeutic or diagnostic purposes (Kumar et al., 2012).
- The exploration of Schiff bases synthesized from similar amines and their antimicrobial, antidiabetic, and potentially antiviral (including COVID-19 inhibition) activities suggest a wide range of scientific applications for "this compound" derivatives in pharmaceutical research and drug development (G et al., 2023).
Material Science and Corrosion Inhibition
- The targeted synthesis of cadmium(II) Schiff base complexes indicates potential applications in corrosion inhibition, which might extend to derivatives of "this compound" for protecting materials and surfaces (Das et al., 2017).
Propriétés
IUPAC Name |
2-propan-2-ylsulfonylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2S/c1-5(2)9(7,8)4-3-6/h5H,3-4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMDQMBQVDRLPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621563 | |
| Record name | 2-(Propane-2-sulfonyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
320337-16-4 | |
| Record name | 2-(Propane-2-sulfonyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1289008.png)



